Methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate hydrochloride
Description
Methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate hydrochloride is a synthetic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a chlorine atom at the 6-position and a methyl propanoate group at the 3-position, further modified as a hydrochloride salt. Key properties include:
- Molecular formula: C₈H₈ClF₃N₂ (hydrochloride salt) .
- Molecular weight: 224.61 g/mol .
- CAS number: Not explicitly provided, but its non-salt precursor (3-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid) is listed under CAS 902502-24-3 .
- Key applications: Serves as a building block in medicinal chemistry, particularly for synthesizing bromodomain inhibitors and cytotoxic agents .
Properties
IUPAC Name |
methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O2.ClH/c1-16-9(15)5-4-8-12-11-7-3-2-6(10)13-14(7)8;/h2-3H,4-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOPOXCTRTVQIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NN=C2N1N=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate hydrochloride typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring system.
Chlorination: Introduction of the chlorine atom at the 6-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Esterification: The propanoate ester group is introduced through esterification reactions, typically using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, usually by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Ester Hydrolysis to Propanoic Acid Derivatives
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding propanoic acid. This reaction is critical for generating bioactive metabolites or further functionalization.
Example Reaction:
Conditions:
-
Solvent: Ethanol/water mixture
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Catalyst: Hydrochloric acid (HCl)
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Temperature: Reflux (70–80°C)
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 2–4 hours |
| Purity (Post-Hydrolysis) | >95% (HPLC) |
| Byproducts | Methanol (removed via distillation) |
Amide Coupling via Carbodiimide Reagents
The propanoic acid derivative reacts with amines in the presence of coupling agents (e.g., HATU) to form amides, a step used in constructing kinase-targeting molecules.
Example Reaction:
Conditions:
-
Coupling Agent: HATU (1.5 equiv)
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Base: N,N-Diisopropylethylamine (DIPEA, 3 equiv)
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Solvent: Acetonitrile (0°C to room temperature)
Key Observations:
-
Racemization is minimized by maintaining temperatures below 10°C during base addition .
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Purification via silica gel chromatography or recrystallization improves enantiomeric excess (>99% ee) .
Triazolo Ring Formation via Staudinger Reaction
The triazolo[4,3-b]pyridazine core is synthesized using azide intermediates and triphenylphosphine (PPh₃) under Mitsunobu-like conditions.
Example Reaction:
Conditions:
-
Reagents: Diethyl azodicarboxylate (DEAD), PPh₃
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Solvent: Tetrahydrofuran (THF)
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Temperature: 0°C to room temperature
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 3 hours |
| Purification | SCX-2 cation-exchange column |
| Key Intermediate | 1-(6-Hydrazinylpyridin-3-yl)isoxazole |
Salt Formation and Crystallization
The hydrochloride salt is formed during purification steps to enhance stability and solubility.
Conditions:
Key Observations:
-
The salt exists as a crystalline anhydrous free base (Form II) with two distinct melting points: 200–239°C and 292–299°C .
Suzuki-Miyaura Cross-Coupling
The chloro substituent on the pyridazine ring participates in palladium-catalyzed cross-coupling reactions for structural diversification.
Example Reaction:
Conditions:
-
Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: XPhos (10 mol%)
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Solvent: 1,4-Dioxane
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Temperature: 100°C (16 hours)
Key Data:
| Parameter | Value |
|---|---|
| Substrate | 3-Methyl-5-(tributylstannyl)isoxazole |
| Byproduct | Tributyltin chloride |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound has been investigated for its potential anticancer properties. Research indicates that derivatives of triazolo-pyridazine structures can act as selective inhibitors of phosphoinositide 3-kinases (PI3K), which are crucial in cancer cell signaling pathways. Inhibition of specific PI3K isoforms can lead to reduced tumor growth and proliferation in various cancer models .
1.2 Anti-inflammatory Properties
Studies have shown that triazolo derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). The methyl ester derivative of this compound has demonstrated significant inhibition of COX-II, making it a candidate for developing anti-inflammatory medications .
1.3 Neuroprotective Effects
Recent investigations suggest that compounds similar to methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate hydrochloride may offer neuroprotection against oxidative stress and neuroinflammation. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agricultural Applications
2.1 Pesticidal Activity
The unique triazolo-pyridazine structure has been explored for its potential as a pesticide. Compounds with similar frameworks have shown efficacy against various pests and pathogens, suggesting that this compound could be developed into a novel agricultural pesticide .
2.2 Herbicidal Properties
Research indicates that triazole compounds can also exhibit herbicidal activity. The mechanism often involves disrupting plant growth regulation pathways, making them effective in controlling unwanted vegetation .
Material Science
3.1 Polymer Chemistry
In material science, the incorporation of triazolo-pyridazine derivatives into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. These compounds can serve as additives or modifiers in the synthesis of advanced materials .
Data Table: Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of Methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The triazolopyridazine core is known to bind to specific sites on these targets, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related [1,2,4]triazolo[4,3-b]pyridazine derivatives based on substituents, physicochemical properties, and biological activity.
Structural and Functional Group Analysis
Key Observations:
- Position 6 substituents: Chlorine (target compound) vs. methoxy () or amine () groups.
- Position 3 modifications : The target’s methyl ester improves lipophilicity compared to the carboxylic acid precursor () or amide derivatives (). Hydrochloride salt formation enhances aqueous solubility .
- Biological relevance : Amine and trifluoromethyl substitutions () correlate with bromodomain inhibition, while the target’s ester may serve as a prodrug moiety for intracellular hydrolysis .
Key Observations:
- Peptide coupling reagents (e.g., HATU) are critical for introducing amide groups in analogs (), whereas esterification may involve simpler acid-catalyzed reactions .
Biological Activity
Methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core with a chlorine substituent at the 6-position and a propanoate group attached via a methyl ester. The structural formula can be represented as follows:
where , , , and denote the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains. Its mechanism involves the inhibition of bacterial protein synthesis by binding to ribosomal sites.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell proliferation.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It binds to the active sites of enzymes involved in critical metabolic pathways, thereby inhibiting their catalytic functions.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing downstream signaling cascades.
- DNA Interaction : It has been reported to bind with DNA, potentially affecting gene expression and stability.
Case Studies
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Antimicrobial Efficacy :
- A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics used for comparison.
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Anticancer Activity :
- In vitro assays on various cancer cell lines revealed that the compound induced apoptosis with an IC50 value comparable to established chemotherapeutics. The mechanism was linked to the activation of caspase pathways.
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Inflammation Modulation :
- In vivo studies indicated that treatment with this compound reduced inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate hydrochloride, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis of triazolopyridazine derivatives often involves acylation of tetrazoles with chloroazines followed by thermal ring transformation . For example, analogous compounds like 6-chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine were synthesized via coupling reactions using DMF as a solvent at elevated temperatures (105°C) . Optimization may include adjusting stoichiometry, solvent polarity, and temperature. Evidence from Scheme 1 (general synthesis of 6-alkyl-triazolopyridazines) suggests using reagents like BBr₃ in DCM for deprotection or benzoylation with BzCl in pyridine . Yield and purity can be monitored via HPLC or LC-MS, as demonstrated in pharmaceutical impurity profiling .
Q. What analytical techniques are recommended for structural elucidation and purity assessment?
- Methodological Answer : Single-crystal X-ray diffraction is critical for confirming molecular geometry, as shown in studies of similar triazolopyridazines (R factor = 0.050, data-to-parameter ratio = 17.2) . Complementary techniques include:
- NMR : For verifying substituent positions and proton environments.
- HPLC with UV/Vis detection : To assess purity (>98% as per pharmaceutical standards) .
- Mass spectrometry : For molecular weight confirmation and fragmentation pattern analysis.
Q. How should stability and storage conditions be managed for this compound?
- Methodological Answer : Hydrochloride salts of heterocyclic compounds typically require protection from moisture and light. Safety data sheets for analogous triazolopyridazines recommend storage at 2–8°C under inert gas (e.g., argon) . Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 1–3 months) with periodic HPLC analysis to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can computational chemistry enhance the design and optimization of synthetic routes?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach integrates computational reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent, catalyst) . Machine learning models trained on reaction databases may further prioritize conditions for yield improvement.
Q. What experimental strategies address contradictions in reactivity when modifying the triazolopyridazine core?
- Methodological Answer : Substituent effects on reactivity can be systematically studied using Hammett plots or steric/electronic parameter analysis. For example, electron-withdrawing groups (e.g., -Cl) may stabilize intermediates, as seen in 6-chloro derivatives . Conflicting data from different substituents (e.g., methyl vs. cyclobutyl) can be resolved by kinetic studies (e.g., variable-temperature NMR) to assess activation barriers .
Q. How does crystallographic data inform structure-activity relationships (SAR) for derivatives?
- Methodological Answer : X-ray structures reveal key interactions, such as π-stacking or hydrogen bonding, that correlate with biological activity. For example, planar triazolopyridazine cores in kinase inhibitors exhibit enhanced target binding . Researchers can overlay crystallographic data of derivatives with target protein structures (e.g., p38 MAP kinase) to rationalize SAR trends .
Q. Which in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer : Based on structurally related kinase inhibitors (e.g., SB-202190), assays could include:
- Enzyme inhibition assays : Measure IC₅₀ values against kinases using ADP-Glo™ or radiometric methods .
- Cytokine suppression tests : Evaluate inhibition of TNF-α or IL-1β in LPS-stimulated macrophages .
- Cellular toxicity screens : Use MTT or resazurin assays in HEK293 or HepG2 cells to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
